molecular formula C12H11NO3S B1511049 3-[4-(羟甲基)-1,3-噻唑-2-基]苯甲酸甲酯 CAS No. 473538-10-2

3-[4-(羟甲基)-1,3-噻唑-2-基]苯甲酸甲酯

货号 B1511049
CAS 编号: 473538-10-2
分子量: 249.29 g/mol
InChI 键: GCRVOUCLHCAJSR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate (MHTB) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. MHTB is a versatile compound that can be used in a variety of ways, from acting as a reagent in organic synthesis to being used as a catalyst in biochemical reactions. It is also known for its ability to act as a chelating agent, which makes it a valuable tool for scientists studying metal-catalyzed reactions. The versatility of MHTB makes it a useful compound for a variety of scientific applications.

科学研究应用

高效合成与药物发现应用

3-[4-(羟甲基)-1,3-噻唑-2-基]苯甲酸甲酯及其衍生物在具有潜在药物发现应用的新化合物合成中至关重要。例如,Durcik 等人 (2020) 的工作概述了羟基取代 2-氨基苯并[d]噻唑-6-羧酸衍生物合成的优雅途径。这些衍生物被认为是药物发现中的新构建模块,提供了探索作为靶向治疗配体的分子周围化学空间的可能性 (Durcik 等人,2020)

材料科学与液晶研究

在材料科学中,3-[4-(羟甲基)-1,3-噻唑-2-基]苯甲酸甲酯衍生物已被用于设计和合成具有独特性质的新型材料。Balagurusamy 等人 (1997) 描述了球形超分子树枝状聚合物的合成和表征,这些聚合物在新型热致立方液晶相中自组织。这项研究对具有特定光学和电子特性的新材料的开发具有重要意义 (Balagurusamy 等人,1997)

化学传感与环境监测

已探索源自 3-[4-(羟甲基)-1,3-噻唑-2-基]苯甲酸甲酯的化合物作为化学传感器的潜力。Ma 等人 (2013) 报道了新型阴离子传感器,该传感器对氟化物传感显示出光谱和比色特性。这些分子具有允许强分子内氢键的结构,使其有效用于传感应用,尤其是在环境监测中 (Ma 等人,2013)

先进材料合成

利用这些衍生物合成先进材料也扩展到具有光致发光潜在应用的配位聚合物的制备。Wang 等人 (2012) 合成了一种基于原位合成的四唑衍生物配体的二维镉 (II) 配位聚合物,展示了该化合物具有强烈的蓝色发射,在光电器件中具有潜在应用 (Wang 等人,2012)

分子结构探索

已经对含有 3-[4-(羟甲基)-1,3-噻唑-2-基]苯甲酸甲酯衍生物的材料的分子结构和相变进行了研究,以了解它们在不同条件下的性质。Johnstone 等人 (2010) 研究了压力对晶体相变的影响,深入了解了这些化合物的结构动力学 (Johnstone 等人,2010)

属性

IUPAC Name

methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-12(15)9-4-2-3-8(5-9)11-13-10(6-14)7-17-11/h2-5,7,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRVOUCLHCAJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40741107
Record name Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate

CAS RN

473538-10-2
Record name Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-thiocarbamoyl-benzoic acid methyl ester (7.8 g), 1,3-dichloro-2-propanone (8.4 g) and NaHCO3 (8.4 g) in 1,4-dioxane (180 mL) was heated to 60° C. for 24 h. The reaction mixture was cooled to 20° C. and added to a stirred solution of NaOMe (5.4 g) in MeOH (200 mL). Stirring was continued for 0.5 h. The mixture was poured into ice-cold 2N HCl (200 mL) and the product was extracted with AcOEt. The organic layer was washed with brine, dried and evaporated in vacuum. The residue was crystallized from CH2Cl2/hexane to give 3-(4-hydroxymethyl-thiazol-2-yl)-benzoic acid methyl ester (7.5 g) as light-brown crystals.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared from (RS)-3-[4-(tetrahydro-pyran-2-yloxymethyl)-thiazol-2-yl]-benzoic acid methyl ester [prepared by the following sequence: i.) A mixture of 3-thiocarbamoyl-benzoic acid methyl ester [CAS-No. 106748-27-0] (7.8 g), 1,3-dichloro-2-propanone (8.4 g) and sodium bicarbonate (8.4 g) in 1,4-dioxane (180 mL) was heated to 60° C. for 24 h. The reaction mixture was cooled to 20° C. and added to a stirred solution of sodium methoxide (5.4 g) in methanol (200 mL). Stirring was continued for 0.5 h. The mixture was poured into ice-cold 2N HCl (200 mL) and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and evaporated in vacuum. The residue was crystallized from dichloromethane/hexane to give 3-(4-hydroxymethyl-thiazol-2-yl)-benzoic acid methyl ester (7.5 g) as light-brown crystals, 115-117 °C. ii.) A mixture of this material (7.5 g), dihydropyrane (4.1 mL) and p-toluenesulfonic acid hydrate (0.19 g) in ethyl acetate (50 mL) was stirred at 20 ° C. for 1 h. The solution was diluted with ethyl acetate, washed with 5% sodium bicarbonate solution and with brine, dried over sodium sulfate and evaporated in vacuum. The residual oil was purified by chromatography on silica gel using ethyl acetate/hexane (1:2) as eluent to give (RS)-3-[4-(tetrahydro-pyran-2-yloxymethyl)-thiazol-2-yl]-benzoic acid methyl ester (9.6 g) as a pale-yellow oil.] (3.5 g, 11 mmol) by treatment with lithium tert.-butyl acetate according to general procedure K (method b). Obtained as a pale yellow oil (3.8 g).
Name
(RS)-3-[4-(tetrahydro-pyran-2-yloxymethyl)-thiazol-2-yl]-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。